Head-to-Head Cytotoxicity: Aplysistatin Shows Broader Cancer Cell Line Activity Than Palisadin A and B
In a direct head-to-head comparison using the same assay conditions, aplysistatin exhibited a broader spectrum of anticancer activity than palisadin A and palisadin B. All three compounds were active against Hep-G2 (liver cancer) cells, but only aplysistatin showed additional cytotoxic effects against the MDA-MB-231 (breast cancer) and RD (rhabdomyosarcoma) cell lines [1].
| Evidence Dimension | Cytotoxic IC50 across three human cancer cell lines |
|---|---|
| Target Compound Data | Hep-G2: 33.98 ± 2.02 µM; MDA-MB-231: 18.86 ± 2.45 µM; RD: 24.22 ± 2.21 µM |
| Comparator Or Baseline | Palisadin A: Hep-G2 36.70 ± 3.45 µM, inactive on MDA-MB-231 and RD; Palisadin B: Hep-G2 43.70 ± 7.18 µM, inactive on MDA-MB-231 and RD |
| Quantified Difference | Aplysistatin is 1.9- to 2.3-fold more potent on Hep-G2 than Palisadin B, and uniquely active on MDA-MB-231 and RD where comparators are inactive |
| Conditions | MTT assay; 48 h exposure; human liver cancer Hep-G2, breast cancer MDA-MB-231, muscle rhabdomyosarcoma RD cell lines |
Why This Matters
For researchers screening against breast cancer or rhabdomyosarcoma models, aplysistatin provides activity that palisadin A and B completely lack, making it the only viable choice among these three analogs for those specific cancer indications.
- [1] Tran, T. V. A., et al. "Isolation and evaluation of antimicrobial and anticancer activities of brominated sesquiterpenes from Vietnamese red alga *Laurencia intermedia* Yamada." Bioscience Research 17(1): 459-466 (2020). View Source
